N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c1-13-2-6-15(7-3-13)22-18(25)10-17-11-27-20(24-17)28-12-19(26)23-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXTLHNRBKMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O2S2 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 941922-03-8 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic substitution.
- Acetamide formation through amide coupling reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve inhibition of bacterial lipid biosynthesis, leading to cell membrane disruption.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties, particularly against breast cancer cell lines. The proposed mechanism involves interference with cell division and induction of apoptosis through the inhibition of key signaling pathways such as the PI3K/Akt pathway.
Other Biological Activities
In addition to its antimicrobial and anticancer effects, this compound has been investigated for:
- Anti-inflammatory effects : Potential modulation of inflammatory cytokines.
- Antidiabetic properties : Effects on glucose metabolism and insulin sensitivity.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting potent antibacterial properties.
- Anticancer Research : In vitro assays demonstrated that the compound inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 15 µM. Further investigation revealed that it induced apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects on these oncogenic cells .
Table 1: Anticancer Activity of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | HepG2 | 3.105 |
| 4c | PC-3 | 3.023 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Applications in Drug Development
Due to its biological activities, this compound is being explored for further development as a therapeutic agent. Its derivatives are being synthesized and evaluated for enhanced efficacy and reduced toxicity profiles.
Case Studies
- In Vitro Studies : A series of in vitro studies have been conducted to evaluate the cytotoxic effects of various derivatives on cancer cell lines. The results indicate that modifications to the thiazole and acetamide groups can significantly influence biological activity.
- Docking Studies : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, docking simulations indicated favorable binding interactions with the active sites of VEGFR-2 and AKT, supporting the observed inhibitory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound 15 ():
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Key Differences: Piperazine ring replaces the 2-oxo-p-tolylaminoethyl chain. Higher melting point (269–270°C) due to piperazine’s hydrogen-bonding capacity. Designed as an MMP inhibitor, contrasting with the target compound’s undefined mechanism .
CAS 954075-75-3 ():
N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Key Differences: 4-Chlorophenyl vs. 4-fluorophenyl on the acetamide. Fluorine substitution on the ethyl-linked aromatic amine (4-fluorophenylamino vs. p-tolylamino). Molecular weight: 435.9 vs. ~450–460 (estimated for the target). Chlorine’s higher atomic mass increases MW but reduces metabolic stability compared to fluorine .
N-(4-Methoxyphenyl) Analogs (–15):
Modifications to the Acetamide Side Chain
Triazole-Containing Analog ():
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d)
- Key Differences: Triazole ring replaces the thioether linkage. Synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), differing from the target’s likely nucleophilic substitution pathway .
Thiazolidinone Derivative ():
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
- Key Differences: Thiazolidinone core vs. thiazole.
Physicochemical and Spectral Properties
Q & A
Q. Table 1: Comparative Reaction Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, ethanol, reflux | 68–91 | |
| Acid-Catalyzed Condensation | AlCl₃, acetonitrile, RT | 69–87 | |
| Base-Mediated Coupling | Triethylamine, dimethyl ketone, 13 hours | 73–80 |
Advanced: How can researchers address inconsistencies in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial or antifungal potency) often arise from variations in assay protocols. Key steps for resolution include:
- Standardization of Assays: Adopt CLSI or EUCAST guidelines for MIC determination to ensure reproducibility .
- Structural Verification: Confirm compound purity (>95% by HPLC) and identity (via NMR, HRMS) to rule out degradation or isomerization .
- Control Experiments: Compare results with reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
- Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Identify protons on the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.4 ppm) moieties. Carbon signals for the thioether (C-S, ~120 ppm) and carbonyl (C=O, ~170 ppm) confirm connectivity .
- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-F (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 447.12 for C₂₀H₁₈F₂N₃O₂S₂) and fragmentation patterns .
Advanced: Which crystallographic strategies are optimal for resolving the 3D structure of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .
- Data Collection: Employ Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion. Resolve fluorine atoms using anisotropic displacement parameters .
- Validation: Cross-check with PLATON to detect voids, hydrogen bonding (e.g., N-H···O interactions), and π-π stacking between aromatic rings .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., Cl, NO₂) or p-tolylamino groups to assess electronic effects on target binding .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- In Vivo/In Vitro Correlation: Test analogs in murine models for bioavailability and compare with in vitro IC₅₀ values to prioritize candidates .
Q. Table 2: Key SAR Observations from Analog Studies
| Substituent Position | Modification | Bioactivity Trend (vs. Parent) | Reference |
|---|---|---|---|
| Thiazole C-4 | Electron-withdrawing | ↑ Antifungal activity | |
| Acetamide N-aryl | Hydrophobic groups | ↓ Solubility, ↑ Cytotoxicity |
Advanced: What computational methods are suitable for predicting the metabolic stability of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (BDEs) for metabolic hotspots (e.g., thioether linkage) .
- ADMET Prediction: Use SwissADME to predict CYP450 metabolism sites and permeability (e.g., LogP ~2.5 indicates moderate blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
